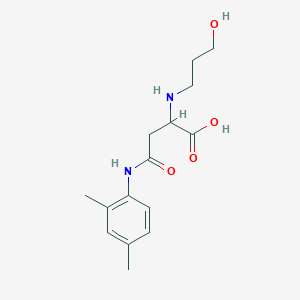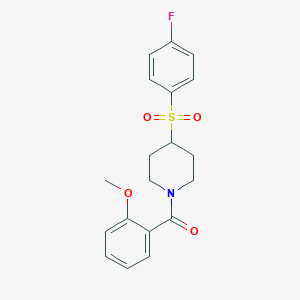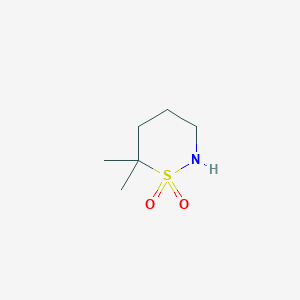
6,6-Dimethyl-1,2-thiazinane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-1,2-thiazinane 1,1-dioxide is a useful research compound. Its molecular formula is C6H13NO2S and its molecular weight is 163.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry and Synthetic Approaches
The chemistry of substituted thiazinanes, including derivatives of 6,6-dimethyl-1,2-thiazinane 1,1-dioxide, is a notable area of study due to their potential in disease treatment and other applications. These compounds are part of important heterocyclic compounds with applications ranging from anti-HIV activity to use as antibiotics and anticoagulants. The review by Hassan et al. (2020) focuses on the synthetic approaches of thiazinane derivatives and their chemical reactivity, emphasizing the need for further exploration in this domain due to the limited research specifically targeting thiazinane itself (Hassan, Bräse, Aly, & Tawfeek, 2020).
Catalytic Applications
Noland and DeMaster (2003) explored the catalytic uses of 4H-1,4-thiazine 1,1-dioxide derivatives in organic synthesis, highlighting their role as intermediates in various synthetic pathways. This work underlines the versatility of thiazinane 1,1-dioxide derivatives in facilitating the synthesis of complex organic molecules (Noland & DeMaster, 2003).
Biological Activities
Research by Gautam and Chaudhary (2014) on carbodiimide-mediated synthesis of new thiazolidin-4-ones and thiazinan-4-ones from thiosemicarbazone derivatives showcases the potential biological activities of these compounds. Their work indicates the diverse therapeutic possibilities of thiazinane derivatives, including antimicrobial properties (Gautam & Chaudhary, 2014).
Material Science and Physical Chemistry
The study by Amireche-Ziar et al. (2013) on excess molar enthalpies for binary mixtures involving ethers and 1,2-dichloroethane highlights the physical chemistry applications of thiazinane derivatives. Such studies are crucial for understanding the thermodynamic properties of organic compounds in solution, which has implications for material science and chemical engineering (Amireche-Ziar, Richon, & Brahim Belaribi, 2013).
Heterocyclic Chemistry Innovations
Further, the work by Wu and Xu (2019) on the asymmetric arylation of cyclic N-sulfonyl imines to access chiral 1,3-diamines demonstrates the innovative applications of thiazinane 1,1-dioxide derivatives in heterocyclic chemistry. This research contributes to the development of new methodologies for synthesizing optically active compounds, which are valuable in pharmaceutical synthesis (Wu & Xu, 2019).
Orientations Futures
Mécanisme D'action
Target of Action
Thiazinanes, a class of compounds to which it belongs, have been shown to have significant biological activity .
Mode of Action
It is known that thiazinanes can interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Thiazinanes, in general, can influence a variety of biochemical pathways due to their broad range of biological activity .
Result of Action
Thiazinanes have been shown to have a wide range of biological activities, suggesting they could have multiple effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
6,6-Dimethyl-1,2-thiazinane 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially affecting cellular redox balance and oxidative stress levels .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate signaling pathways related to apoptosis and cell survival, such as the MAPK and PI3K/Akt pathways. Additionally, it can alter the expression of genes involved in cell cycle regulation and metabolic processes, leading to changes in cellular proliferation and energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, the compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling and gene expression. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity. These effects are particularly evident in in vitro studies, where prolonged exposure to the compound can result in significant changes in cellular behavior .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound can exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function. At high doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative metabolism, such as NADPH oxidase and glutathione peroxidase. These interactions can influence metabolic flux and the levels of key metabolites, such as reactive oxygen species and antioxidants. The compound’s effects on metabolic pathways are critical for understanding its overall impact on cellular function and health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carrier proteins. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for determining the compound’s bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, it can be targeted to other organelles, such as the endoplasmic reticulum and nucleus, through specific targeting signals and post-translational modifications. Understanding the subcellular localization of the compound is crucial for elucidating its mechanisms of action and potential therapeutic applications .
Propriétés
IUPAC Name |
6,6-dimethylthiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-6(2)4-3-5-7-10(6,8)9/h7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBXZTHXGSUBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNS1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
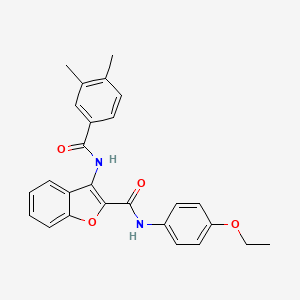
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2528391.png)




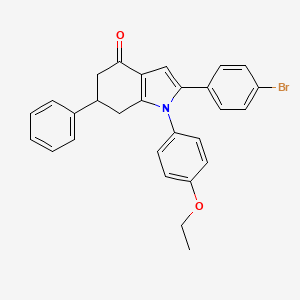
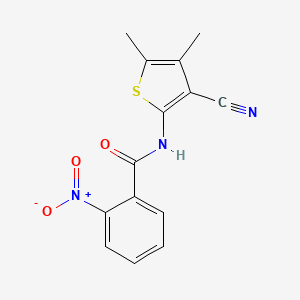

![benzo[d]thiazol-2-yl(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B2528403.png)
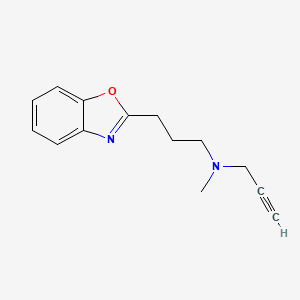
![1-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2528407.png)
